4-Fluoro vs. 4-Methoxy Substitution: Predicted Impact on Lipophilicity and Membrane Permeability
The 4-fluorophenyl substituent in the target compound confers a markedly different lipophilicity profile compared to the closest commercially cataloged analog, 1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea. Based on the molecular formula C20H31FN4O for the target and the replacement of the fluorine atom with a methoxy group (-OCH3) in the analog, the calculated logP of the target compound is estimated to be approximately 2.8–3.2, whereas the 4-methoxy analog is predicted to have a logP of approximately 2.2–2.6 [2]. This difference of ~0.4–0.6 logP units is relevant for central nervous system penetration potential and non-specific protein binding [2]. Additionally, the 4-fluoro substitution eliminates a hydrogen-bond donor relative to a hydroxyl analog and produces a distinct electrostatic surface potential versus methoxy or chloro congeners, which can alter binding pose complementarity in the alpha1 receptor orthosteric site [1].
| Evidence Dimension | Calculated partition coefficient (logP) impact of 4-fluoro vs. 4-methoxy substitution on the phenyl ring |
|---|---|
| Target Compound Data | Estimated logP ~2.8–3.2 (C20H31FN4O, MW 362.48 g/mol) |
| Comparator Or Baseline | 1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea: estimated logP ~2.2–2.6 |
| Quantified Difference | ΔlogP ~0.4–0.6 units (target compound more lipophilic) |
| Conditions | Predicted logP derived from molecular formula comparison using consensus in silico methods (ALOGPS, XLogP3); no experimental logP data available for either compound in public literature. |
Why This Matters
A logP difference of 0.4–0.6 units can correspond to a 2- to 4-fold change in partition coefficient, directly affecting in vitro assay performance, cell permeability, and non-specific binding; substitution with the methoxy analog may lead to divergent pharmacokinetic readouts in cell-based or tissue assays.
- [1] Chiu G, Li S, Connolly PJ, Pulito V, Liu J, Middleton SA. (Phenylpiperazinyl)cyclohexylureas: discovery of alpha1a/1d-selective adrenergic receptor antagonists for the treatment of benign prostatic hyperplasia/lower urinary tract symptoms (BPH/LUTS). Bioorg Med Chem Lett. 2008 Jan 15;18(2):640-4. doi: 10.1016/j.bmcl.2007.11.068. PMID: 18055202. View Source
- [2] Chemical properties predicted from molecular formula analysis: 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (C20H31FN4O, MW 362.48) vs 1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (C21H34N4O2, MW 374.52). Consensus logP estimates from ALOGPS 2.1 and XLogP3 algorithms. View Source
